Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate
Description
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate is a thiourea-derived compound characterized by a dodecyl carbamate group linked to a carbamothioyl moiety and a para-substituted phenylamino aromatic core.
Properties
IUPAC Name |
dodecyl N-[(4-anilinophenyl)carbamothioyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O2S/c1-2-3-4-5-6-7-8-9-10-14-21-31-26(30)29-25(32)28-24-19-17-23(18-20-24)27-22-15-12-11-13-16-22/h11-13,15-20,27H,2-10,14,21H2,1H3,(H2,28,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAUFIDLAQFQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate typically involves a multi-step process:
Formation of the Carbamothioyl Intermediate: The initial step involves the reaction of dodecylamine with carbon disulfide to form dodecyl carbamothioate.
Coupling with Phenylamino-Substituted Phenyl Isocyanate: The dodecyl carbamothioate is then reacted with 4-(phenylamino)phenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted carbamothioyl derivatives.
Scientific Research Applications
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate involves its interaction with biological membranes due to its amphiphilic nature. The dodecyl chain interacts with the hydrophobic regions of the membrane, while the carbamothioyl group can form hydrogen bonds with polar head groups. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Key Structural Differences :
- The target’s dodecyl chain contrasts with the shorter or aromatic substituents in evidence compounds, likely reducing crystallinity and enhancing lipophilicity.
- The phenylamino group in the target may alter hydrogen-bonding capacity compared to imidazolidinone or thioxoimidazolidinone cores in evidence compounds .
Physical Properties
Table 1: Melting Points and Yields of Evidence Compounds
Observations :
- EWGs (Nitro, Chloro) : Higher melting points (216–246°C) due to increased dipole-dipole interactions and crystallinity .
- EDGs (Methyl, Methoxy) : Lower melting points (158–222°C), attributed to reduced molecular packing efficiency .
- Heterocyclic Substituents : Thiophene-containing compounds exhibit intermediate melting points (226–228°C) .
- Yield Trends : Thiophene and chloro derivatives show higher yields (up to 82%), likely due to favorable reaction kinetics .
Inference for Target Compound :
The dodecyl chain’s flexibility and hydrophobicity may lower the melting point relative to nitro- or chloro-substituted analogs, aligning with trends observed for EDGs.
Spectroscopic Data
Table 2: Key Spectral Signatures of Evidence Compounds
Key Findings :
- NH Protons : Resonate between δ 12.38–12.58 ppm, indicating strong hydrogen bonding from thiourea (−NH−C=S) groups .
- Aromatic Protons (ArH) : Shift upfield for EDGs (e.g., methyl: δ 7.32–7.27) and downfield for EWGs (e.g., nitro: δ 8.36–8.33) .
- IR Spectra : C=S stretches (~1195–1210 cm⁻¹) and C=O stretches (~1685–1715 cm⁻¹) confirm thiourea and carbonyl functionalities .
Implications for Target Compound: The phenylamino group may introduce additional NH signals (δ ~10–12 ppm) and alter aromatic proton shifts. The dodecyl chain’s aliphatic protons would appear at δ 0.8–1.5 ppm, distinct from aromatic analogs.
Biological Activity
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate, a synthetic organic compound, is characterized by its unique amphiphilic structure, comprising a long dodecyl chain and a phenylamino-substituted phenyl ring. This structural configuration suggests potential applications in various biological contexts, particularly in antimicrobial and drug delivery systems. The following sections explore the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C26H37N3O2S
- Molecular Weight : 455.66 g/mol
- CAS Number : 148204-52-8
- IUPAC Name : Dodecyl N-[(4-anilinophenyl)carbamothioyl]carbamate
The biological activity of this compound is primarily attributed to its amphiphilic nature, which facilitates interaction with biological membranes. The dodecyl chain enhances hydrophobic interactions, while the carbamothioyl group can form hydrogen bonds with polar head groups in membrane lipids. This dual interaction can disrupt membrane integrity, leading to:
- Antimicrobial Effects : By compromising bacterial cell membranes.
- Enzyme Modulation : Potentially affecting enzyme activities through specific molecular interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound's ability to disrupt membrane integrity contributes to its antimicrobial efficacy.
Drug Delivery Potential
The amphiphilic nature of the compound also positions it as a candidate for drug delivery systems, particularly for hydrophobic drugs. Its structure allows for encapsulation of hydrophobic therapeutic agents, enhancing their solubility and bioavailability. Studies have shown that formulations incorporating this compound can improve the pharmacokinetic profiles of poorly soluble drugs.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound was particularly effective against Gram-positive bacteria, with a notable reduction in colony-forming units (CFUs) observed after treatment.
-
Drug Delivery System Development :
- In a formulation study, this compound was used to enhance the delivery of paclitaxel, a poorly soluble chemotherapeutic agent. The study found that the incorporation of this compound significantly increased the drug's solubility and cellular uptake in cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between dodecyl chloroformate and the thiourea precursor, N-{[4-(phenylamino)phenyl] carbamothioyl}amine. Key steps include:
-
Precursor preparation : Synthesize the thiourea intermediate via reaction of 4-(phenylamino)aniline with thiophosgene or a thiocarbamoyl chloride derivative .
-
Carbamate formation : React the thiourea intermediate with dodecyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
-
Yield optimization : Use excess chloroformate (1.2–1.5 equivalents), inert atmosphere (N₂/Ar), and slow addition rates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >75% purity .
Key Reaction Parameters Conditions References Solvent Anhydrous DCM or THF Temperature 0–5°C (initial), room temp (final) Purification Silica gel chromatography
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. The thiourea NH protons appear as broad singlets (δ 9.5–10.5 ppm), while the dodecyl chain shows characteristic alkyl signals (δ 0.8–1.5 ppm) .
- IR Spectroscopy : Confirm carbamate C=O (1680–1720 cm⁻¹) and thiourea C=S (1250–1300 cm⁻¹) stretches .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. ESI-MS typically shows [M+H]+ at m/z 500–550 .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
-
Core modifications : Replace the dodecyl chain with shorter/longer alkyl groups to study lipophilicity effects on membrane permeability. For example, octyl analogs may improve aqueous solubility .
-
Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenylamino moiety to enhance electrophilic reactivity and target binding .
-
Biological assays : Pair synthetic analogs with in vitro antimicrobial or enzyme inhibition assays (e.g., MIC testing against B. subtilis or DHPS binding studies) .
Analog Design Strategy Biological Impact References Shorter alkyl chains Increased solubility, reduced cytotoxicity Halogenated aryl groups Enhanced target affinity
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Case study : If molecular docking predicts strong binding to dihydropteroate synthase (DHPS) but experimental MIC values are low, validate via:
- Enzyme inhibition assays : Directly measure DHPS activity in the presence of the compound .
- Cellular uptake studies : Use fluorescently tagged analogs to assess intracellular accumulation barriers .
- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may reduce efficacy .
Q. What methodologies are recommended for studying interactions between this compound and biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes to identify critical binding residues .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity verification : Reanalyze samples via DSC (differential scanning calorimetry) and elemental analysis .
- Solvent effects : Compare melting points in different recrystallization solvents (e.g., ethanol vs. acetone) .
- Instrument calibration : Ensure NMR spectrometers are calibrated with certified standards (e.g., TMS for ¹H NMR) .
Stability and Storage
Q. What conditions ensure long-term stability of this compound?
- Methodological Answer :
- Storage : -20°C in amber vials under argon; avoid freeze-thaw cycles .
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track purity via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
